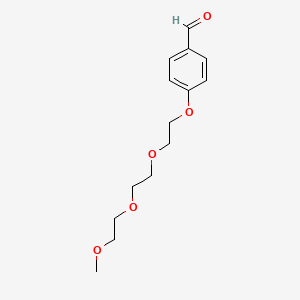

m-PEG4-benzaldehyde

概要

説明

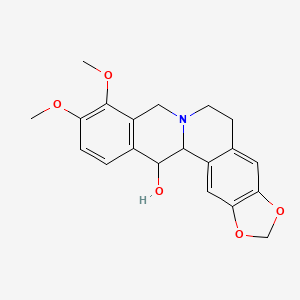

M-PEG4-benzaldehyde is a small molecule PEG linker containing a terminal benzaldehyde moiety . This moiety can react with primary amine groups . The PEG4 arm increases the solubility of compounds in aqueous media . It is reagent grade and used for research purposes .

Molecular Structure Analysis

The molecular formula of m-PEG4-benzaldehyde is C14H20O5 . Its molecular weight is 268.31 .Chemical Reactions Analysis

M-PEG4-benzaldehyde contains an aldehyde group that reacts specifically with hydrazide and aminooxy groups, which are commonly used for labeling and crosslinking carbonyl groups .Physical And Chemical Properties Analysis

M-PEG4-benzaldehyde has a molecular weight of 268.31 and a molecular formula of C14H20O5 . It is available in reagent grade for research use .科学的研究の応用

Catalyst Modification

Polyethylene glycol (PEG), a related compound to m-PEG4-benzaldehyde, has been utilized as a novel modifier for supported metal catalysts in the hydrogenation of benzaldehydes. The modification with PEG improves catalytic activity and selectivity, leading to enhanced production of partially hydrogenated products such as benzyl alcohol. This approach signifies the potential of PEG derivatives in catalysis, offering a pathway to optimize chemical reactions for industrial applications (Okamoto, Hirao, & Yamaai, 2010).

Biomedical Materials

Benzaldehyde-terminated PEG has been synthesized and cross-linked to form dynamic hydrogels with strong mechanical performance, indicating its usefulness in creating novel hemostatic materials. These hydrogels exhibit excellent cytocompatibility and potential in stopping bleeding, highlighting the role of PEG derivatives in advancing medical materials and wound management strategies (Huang et al., 2016).

Green Chemistry

In the synthesis of benzoxazine, a compound related to m-PEG4-benzaldehyde, PEG was used as a solvent under microwave irradiation, demonstrating a green chemistry approach by using renewable resources and achieving excellent thermal properties of the synthesized products. This highlights the environmental benefits and efficiency of incorporating PEG derivatives in chemical synthesis processes (Teng et al., 2019).

Drug Delivery Systems

PEGylation, involving the conjugation of PEG to drugs, is a significant application area, enhancing the solubility, stability, and bioavailability of therapeutic agents. This method has led to the development of PEG-drug conjugates with reduced immunogenicity and prolonged circulation times, exemplified by the successful clinical application of PEGylated proteins and the ongoing research into novel PEGylated formulations (Greenwald, Choe, McGuire, & Conover, 2003).

Analytical and Biotechnological Applications

The separation and characterization of benzaldehyde-functional PEGs have been achieved through liquid chromatography, facilitating the accurate determination of PEG derivatives' distributions for biomedical applications. This advancement underscores the importance of PEG derivatives in analytical chemistry and biotechnology, enabling precise synthesis and application of functionalized PEGs (Wei et al., 2016).

Safety And Hazards

M-PEG4-benzaldehyde is not classified as a hazard . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

Relevant Papers One paper discusses the use of a PEG-Benzaldehyde-Hydrazone-Lipid Based PEG-Sheddable pH-Sensitive Liposomes for endosomal escape and long circulation . Another paper presents the synthesis of substituted benzaldehydes via a two-step, one-pot procedure .

特性

IUPAC Name |

4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O5/c1-16-6-7-17-8-9-18-10-11-19-14-4-2-13(12-15)3-5-14/h2-5,12H,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBUXIDOVXGFYFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG4-benzaldehyde | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。